

Structure Elucidation of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxymethyl Olanzapine-d3

Cat. No.: B12390433

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **2-Hydroxymethyl Olanzapine-d3**, a deuterated analog of a primary metabolite of the atypical antipsychotic drug, Olanzapine. This document collates available chemical and analytical data, outlines experimental methodologies for identification and characterization, and presents a putative synthetic pathway. Due to the nature of its use primarily as an internal standard in bioanalytical assays, detailed public-domain spectroscopic data such as Nuclear Magnetic Resonance (NMR) is limited. This guide, therefore, synthesizes information from commercial suppliers, relevant scientific literature on the non-deuterated analog and related compounds, and general principles of analytical chemistry to serve as a valuable resource for researchers.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic medication. Its metabolism in humans is extensive, leading to several metabolites, including 2-Hydroxymethyl Olanzapine. The deuterated isotopologue, **2-Hydroxymethyl Olanzapine-d3**, serves as a critical internal standard for the accurate quantification of the metabolite in biological matrices using mass spectrometry-based assays.^[1] The structural confirmation of such internal standards is paramount for ensuring the reliability and accuracy of pharmacokinetic and metabolic studies in drug development.

This guide details the available information and methodologies pertinent to the structural elucidation of **2-Hydroxymethyl Olanzapine-d3**.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **2-Hydroxymethyl Olanzapine-d3** is presented in Table 1. This information is primarily sourced from commercial suppliers of the analytical standard.

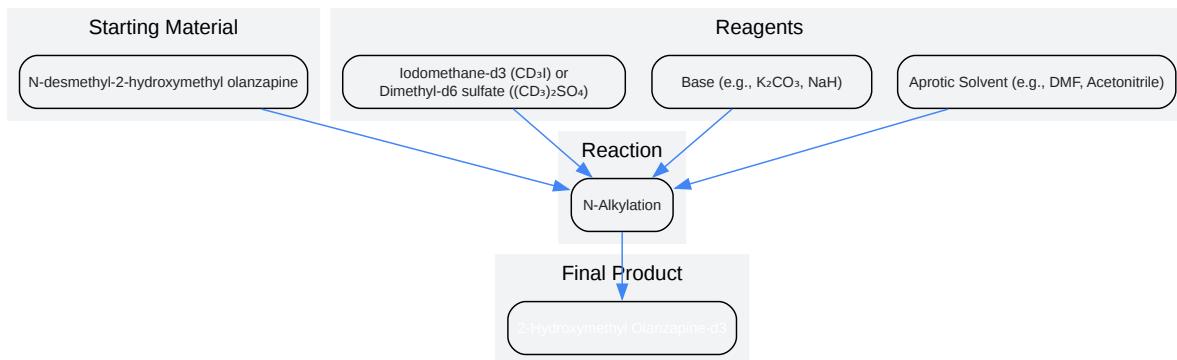
Property	Value	Source
Chemical Name	(4-(4-(Methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanol	Pharmaffiliates
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₄ OS	MedChemExpress[1]
Molecular Weight	331.45 g/mol	MedChemExpress[1]
CAS Number	1190006-36-0	MedChemExpress[1]
Appearance	Beige to Brown Solid	Pharmaffiliates
Storage	2-8°C Refrigerator	Pharmaffiliates

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for **2-Hydroxymethyl Olanzapine-d3** is not publicly available, a putative pathway can be constructed based on known synthetic routes for Olanzapine and its derivatives. The key step involves the introduction of the deuterium atoms, which are located on the N-methyl group of the piperazine ring.

A plausible synthetic approach would involve the N-alkylation of N-desmethyl-2-hydroxymethyl olanzapine with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

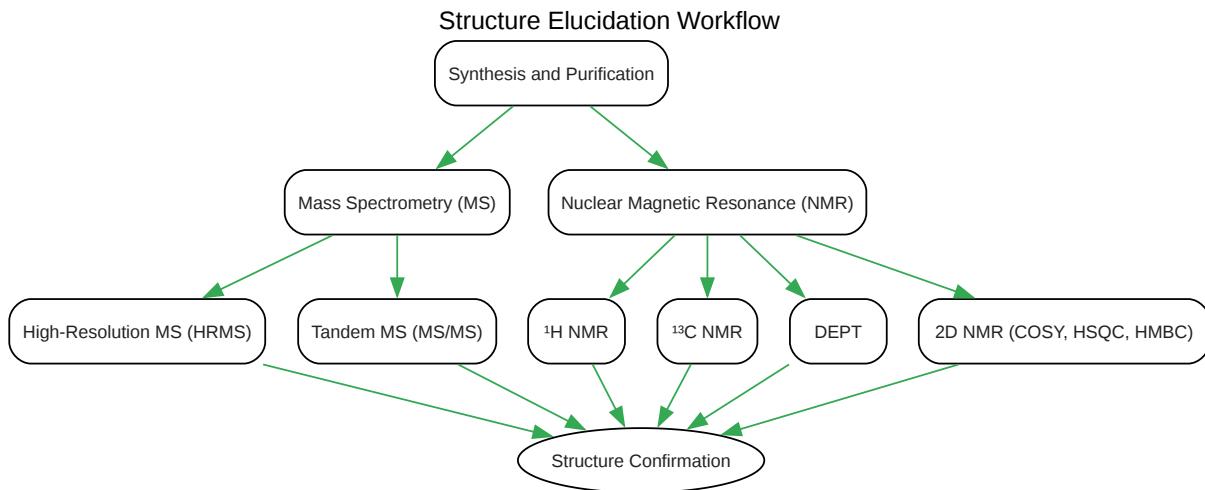
Proposed Synthesis of 2-Hydroxymethyl Olanzapine-d3

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A diagram illustrating a plausible synthetic route for **2-Hydroxymethyl Olanzapine-d3**.

Structure Elucidation Methodologies

The definitive structure elucidation of **2-Hydroxymethyl Olanzapine-d3** relies on a combination of spectroscopic techniques. The general workflow for such an analysis is depicted below.



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A flowchart outlining the key analytical steps for structure elucidation.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the characterization of **2-Hydroxymethyl Olanzapine-d3**, providing vital information on its molecular weight and fragmentation pattern.

4.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

Parameter	Description
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Expected m/z	$[M+H]^+$ = 332.17 (calculated for $C_{17}H_{18}D_3N_4OS^+$)

4.1.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides structural information through the fragmentation of the parent ion. While specific fragmentation data for the d3-metabolite is not readily available, the fragmentation of the non-deuterated 2-Hydroxymethyl Olanzapine has been reported. A key fragmentation would involve the piperazine ring system.

Table 2: Predicted Major Mass Spectral Fragments

Fragment	Structure	Predicted m/z
$[M+H]^+$	$C_{17}H_{18}D_3N_4OS^+$	332.17
$[M+H - CH_2O]^+$	$C_{16}H_{16}D_3N_4S^+$	302.16
$[C_{10}H_8N_2S]^+$	Thienobenzodiazepine core	201.05
$[C_5H_8D_3N_2]^+$	Deuterated N-methylpiperazine fragment	102.12

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Although experimental NMR data for **2-Hydroxymethyl Olanzapine-d3** is not publicly available, this section outlines the expected spectra based on the structure of the non-deuterated analog.

4.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum would confirm the presence of aromatic and aliphatic protons. The key feature would be the absence of the N-methyl singlet, which is replaced by the deuterium atoms. The protons on the carbon adjacent to the hydroxyl group would appear as a singlet.

4.2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum would show all the carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic triplet in a proton-decoupled spectrum

due to coupling with deuterium (spin I=1). The chemical shifts of the carbons in the piperazine ring adjacent to the deuterated methyl group would also be slightly affected.

Experimental Protocols

Detailed experimental protocols for the analysis of Olanzapine and its metabolites are available in the scientific literature. The following is a generalized protocol for LC-MS/MS analysis.

5.1. Sample Preparation (from Biological Matrix)

- Protein Precipitation: To 100 μ L of plasma or serum, add 300 μ L of acetonitrile containing the internal standard (**2-Hydroxymethyl Olanzapine-d3**).
- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 \times g for 5 minutes.
- Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

5.2. LC-MS/MS Instrumentation and Conditions

Parameter	Typical Conditions
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A suitable gradient to resolve the analyte from matrix components
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition	Precursor ion (e.g., m/z 332.2) \rightarrow Product ion (e.g., m/z 256.1)

Conclusion

The structural elucidation of **2-Hydroxymethyl Olanzapine-d3** is achievable through a combination of modern analytical techniques. While detailed, publicly available spectroscopic data is scarce, this guide provides a framework for its characterization based on its known properties, predicted spectroscopic behavior, and established analytical methodologies for related compounds. The information presented herein should serve as a valuable starting point for researchers and scientists involved in the use of this internal standard for critical bioanalytical applications in drug development.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure Elucidation of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12390433#structure-elucidation-of-2-hydroxymethyl-olanzapine-d3>]

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